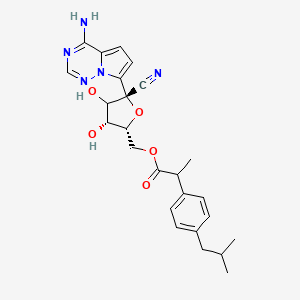

ATV041

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H29N5O5 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C25H29N5O5/c1-14(2)10-16-4-6-17(7-5-16)15(3)24(33)34-11-19-21(31)22(32)25(12-26,35-19)20-9-8-18-23(27)28-13-29-30(18)20/h4-9,13-15,19,21-22,31-32H,10-11H2,1-3H3,(H2,27,28,29)/t15?,19-,21+,22?,25+/m1/s1 |

InChI Key |

SDFQJJIVCBZYRS-OEOROMBDSA-N |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC[C@@H]2[C@@H](C([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

CT041: A Deep Dive into its Mechanism of Action in Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CT041, also known as satricabtagene autoleucel (satri-cel), is a promising chimeric antigen receptor (CAR) T-cell therapy demonstrating significant therapeutic potential against a range of solid tumors. This guide provides a comprehensive overview of the core mechanism of action of CT041, supported by a compilation of clinical trial data and a description of the fundamental experimental protocols used in its development. CT041 is an autologous CAR T-cell product specifically engineered to target Claudin18.2 (CLDN18.2), a tight junction protein that is frequently expressed in various epithelial cancers, including gastric, gastroesophageal junction, and pancreatic cancers, while showing limited expression in healthy tissues.[1][2][3] This differential expression profile makes CLDN18.2 an attractive target for cancer immunotherapy.

The CT041 CAR Construct: A Precisely Engineered Molecular Weapon

The efficacy of CT041 hinges on its sophisticated CAR construct, which is genetically introduced into a patient's own T-cells. This construct is meticulously designed to recognize and eliminate CLDN18.2-expressing tumor cells. The key components of the CT041 CAR include:

-

A humanized anti-CLDN18.2 single-chain variable fragment (scFv): This extracellular domain is responsible for the specific recognition and binding to the CLDN18.2 antigen on the surface of cancer cells.[3][4]

-

A CD8α hinge and a CD28 transmembrane region: These components anchor the CAR construct to the T-cell membrane and provide flexibility.[1][3][4]

-

A CD28 co-stimulatory domain: This intracellular signaling domain plays a crucial role in enhancing T-cell activation, proliferation, and persistence upon antigen recognition.[1][3][4]

-

A CD3ζ signaling domain: This is the primary intracellular signaling domain that initiates the T-cell's cytotoxic response upon binding to the target antigen.[1][3][4]

This second-generation CAR design, incorporating both a primary activation domain (CD3ζ) and a co-stimulatory domain (CD28), is engineered to elicit a robust and sustained anti-tumor immune response.

Core Mechanism of Action: From Recognition to Tumor Cell Elimination

The therapeutic effect of CT041 is a multi-step process that begins with the infusion of the engineered CAR T-cells back into the patient and culminates in the targeted destruction of CLDN18.2-positive cancer cells.

-

Trafficking and Infiltration: Following infusion, the CT041 CAR T-cells traffic to the tumor site and infiltrate the tumor microenvironment.

-

Antigen Recognition and Immunological Synapse Formation: The anti-CLDN18.2 scFv on the surface of the CT041 cells specifically recognizes and binds to the CLDN18.2 protein expressed on the solid tumor cells. This interaction leads to the formation of an immunological synapse, a specialized interface between the CAR T-cell and the target cancer cell.

-

CAR T-Cell Activation and Proliferation: The binding of the CAR to CLDN18.2 triggers a signaling cascade within the T-cell, initiated by the CD3ζ domain and amplified by the CD28 co-stimulatory domain. This activation results in the rapid proliferation and expansion of the CT041 cell population.

-

Tumor Cell Lysis: Activated CT041 cells employ multiple mechanisms to kill the target cancer cells. The primary mechanism is the directed release of cytotoxic granules containing perforin and granzymes. Perforin creates pores in the tumor cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).

-

Cytokine Release: Upon activation, CT041 cells also release a variety of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). These cytokines can further enhance the anti-tumor immune response by recruiting other immune cells to the tumor site and promoting a pro-inflammatory tumor microenvironment.

References

Claudin18.2 as a Therapeutic Target for CAR T-Cell Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claudin18.2 (CLDN18.2) has emerged as a highly promising therapeutic target for cancer immunotherapy, particularly for chimeric antigen receptor (CAR) T-cell therapy. CLDN18.2 is a transmembrane protein and a critical component of tight junctions, which regulate the paracellular barrier in epithelial cells.[1] Its expression in healthy tissues is highly restricted to the differentiated epithelial cells of the gastric mucosa, where it is typically masked and inaccessible to intravenously administered agents.[2] However, upon malignant transformation in various cancers—notably gastric, pancreatic, and esophageal cancers—cell polarity is disrupted, exposing the CLDN18.2 epitopes on the cell surface.[2][3] This tumor-specific expression profile makes CLDN18.2 an ideal target for therapies designed to distinguish cancer cells from healthy tissue, thereby minimizing on-target, off-tumor toxicities.

CAR T-cell therapy, a revolutionary approach in oncology, involves genetically engineering a patient's own T-cells to express receptors that recognize specific tumor antigens.[4][5] When targeted to CLDN18.2, these engineered T-cells can recognize and eliminate cancer cells expressing this protein.[6] Preclinical studies and an increasing number of clinical trials have demonstrated the potent anti-tumor activity of CLDN18.2-targeted CAR T-cells, establishing this strategy as a promising new frontier for the treatment of solid tumors.[6][7] This guide provides an in-depth technical overview of the core concepts, preclinical and clinical data, and experimental methodologies related to CLDN18.2 CAR T-cell therapy.

Molecular Biology and Signaling Pathways of Claudin18.2

Structure and Expression

CLDN18.2 is an isoform of Claudin-18, a 261-amino acid protein with four transmembrane domains, two extracellular loops (ECL1 and ECL2), and intracellular N- and C-termini.[1] The first extracellular loop (ECL1) is the primary binding site for targeted therapies like monoclonal antibodies and CAR T-cells. While highly expressed in gastric, gastroesophageal junction (GEJ), and pancreatic adenocarcinomas, its expression has also been noted in a subset of other solid tumors.[3][8]

Signaling Pathways

CLDN18.2 is not merely a structural protein; it is also implicated in cell signaling pathways that drive tumorigenesis. Studies have shown that its expression can be regulated by pathways such as the Protein Kinase C (PKC) and the ERK/MAPK pathways.[1][9] These pathways can activate transcription factors like AP-1, which in turn bind to the CLDN18.2 promoter to increase its transcription. Furthermore, overexpression of CLDN18.2 itself may activate signaling cascades, including the PI3K/PDK1/Akt and EGFR/ERK pathways, creating a feedback loop that promotes tumor cell proliferation and survival.[2][8]

CLDN18.2-Targeted CAR T-Cell Therapy

The fundamental principle of this therapy is to engineer T-cells with a CAR construct that specifically recognizes CLDN18.2. This construct typically includes an extracellular antigen-binding domain, often a single-chain variable fragment (scFv) derived from a CLDN18.2-specific antibody, a transmembrane domain, and intracellular signaling domains (e.g., CD3ζ) combined with one or more costimulatory domains (e.g., 4-1BB or CD28).[6][10] Upon encountering a CLDN18.2-positive tumor cell, the CAR T-cell becomes activated, leading to cytokine release, proliferation, and direct killing of the cancer cell through the release of cytotoxic granules like perforin and granzymes.[11]

Preclinical Development and Key Experimental Protocols

Preclinical research has been instrumental in validating CLDN18.2 as a viable target for CAR T-cell therapy. Studies have consistently shown that CLDN18.2-specific CAR T-cells can induce potent, dose-dependent killing of CLDN18.2-positive cancer cell lines in vitro and lead to significant tumor regression in in vivo xenograft models.[6][12]

Summary of Preclinical Data

| Study Focus | Model | Key Findings | Reference |

| In Vitro Cytotoxicity | Co-culture of CAR T-cells with CLDN18.2+ gastric cancer cell lines (e.g., SNU-601, HGC-27) | Specific lysis of target cells; significant release of IFN-γ and TNF-α upon target engagement. | [6][13][14] |

| In Vivo Efficacy | Patient-Derived Xenograft (PDX) and cell line-derived xenograft mouse models of gastric cancer | Partial or complete tumor elimination at various CAR T-cell doses; sustained anti-tumor activity. | [6][12] |

| Allogeneic CAR T-cells | Xenograft mouse models | Allogeneic ("off-the-shelf") CAR T-cells showed robust antitumor activity at low cell doses. | [12][15] |

| VHH-based CAR T-cells | Pancreatic cancer xenograft models | CAR T-cells engineered with VHH domains (nanobodies) demonstrated potent cytotoxicity and significant in vivo efficacy. | [16] |

| On-Target Off-Tumor Toxicity | Mouse models sharing human CLDN18.2 epitopes | Confirmed that gastrointestinal adverse events are due to on-target recognition of CLDN18.2 in normal gastric mucosa. | [17] |

Experimental Workflow: Generation and Testing of CLDN18.2 CAR T-Cells

The development process from CAR construct design to in vivo validation follows a standardized workflow. This involves generating the CAR, transducing T-cells, and then evaluating their function through a series of in vitro and in vivo assays.

Detailed Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a standard method for assessing the specific killing ability of CLDN18.2 CAR T-cells against target cancer cells using a real-time cell analysis (RTCA) system like xCELLigence.

Objective: To quantify the dose-dependent cytotoxic activity of CLDN18.2 CAR T-cells against CLDN18.2-positive and CLDN18.2-negative cancer cell lines.

Materials:

-

CLDN18.2-CAR T-cells and non-transduced (NT) T-cells (as control).

-

Target cells: CLDN18.2-positive cell line (e.g., SNU-601-CLDN18.2+) and CLDN18.2-negative control cell line (e.g., AGS).[14]

-

E-Plate 96 (for xCELLigence).

-

Complete RPMI-1640 medium.

-

xCELLigence RTCA instrument.

Procedure:

-

Plate Seeding: Add 100 µL of cell culture medium to each well of an E-Plate 96 to obtain a background reading.

-

Seed target cells (CLDN18.2+ and CLDN18.2-) at an optimized density (e.g., 1x10⁴ cells/well) in 100 µL of medium.

-

Place the plate on the xCELLigence station and monitor cell adherence and proliferation until the cell index reaches a predetermined value (typically indicating log-phase growth).

-

Effector Cell Addition: Prepare CLDN18.2 CAR T-cells and NT T-cells at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 1:1, 3:1, 5:1).

-

Carefully add 100 µL of the effector cell suspension to the appropriate wells containing the adhered target cells. Include control wells with target cells only and effector cells only.

-

Real-Time Monitoring: Place the plate back on the RTCA station and monitor the cell index in real-time for 48-72 hours. A decrease in the cell index corresponds to cell death (lysis).

-

Data Analysis: Normalize the cell index values to the time of effector cell addition. Calculate the percentage of cytolysis at each E:T ratio relative to the target-cells-only control.

-

(Optional) Supernatant Collection: At the end of the assay (e.g., 24 or 48 hours), carefully collect the supernatant from the wells to measure cytokine release (IFN-γ, TNF-α) via ELISA or Meso Scale Discovery (MSD) assay.[10]

Clinical Trial Data

Several clinical trials have investigated the safety and efficacy of autologous CLDN18.2 CAR T-cell therapies, with CT041 (satricabtagene autoleucel or satri-cel) being one of the most prominent candidates. These trials have primarily enrolled patients with heavily pretreated, advanced gastrointestinal cancers.[7][18][19]

Summary of Clinical Efficacy and Safety (CT041 Trials)

The data below is a consolidated summary from Phase 1/2 trials involving patients with CLDN18.2-positive advanced gastric, pancreatic, or other digestive system cancers.[7][19][20]

| Efficacy Endpoint | Gastric/GEJ Cancer | All Patients (incl. Pancreatic) | Reference |

| Objective Response Rate (ORR) | 57.1% | 38.8% - 48.6% | [7][20] |

| Disease Control Rate (DCR) | 75.0% | 73.0% - 91.8% | [7][20] |

| Median Progression-Free Survival (PFS) | Not specified | 4.4 months | [7] |

| Median Overall Survival (OS) | 6-month OS rate: 81.2% | 8.8 months | [7][20] |

| Safety Profile (Adverse Events) | Grade | Incidence | Key Characteristics | Reference |

| Cytokine Release Syndrome (CRS) | 1-2 | >90% | Generally low-grade and manageable. No Grade ≥3 events reported. | [7][20] |

| Neurotoxicity (ICANS) | All | 0% | No immune effector cell-associated neurotoxicity syndrome was reported. | [7] |

| Hematologic Toxicity | ≥3 | ~100% | Expected consequence of lymphodepleting chemotherapy (e.g., decreased lymphocytes, neutrophils). | [19][20] |

| Gastric Mucosal Injuries | Not specified | 8.2% | On-target, off-tumor effect observed via endoscopy. | [7] |

General Protocol for CLDN18.2 CAR T-Cell Clinical Trials

This outlines a typical patient journey in a CLDN18.2 CAR T-cell therapy trial.[18][21][22]

-

Screening and Eligibility: Patients with advanced/metastatic solid tumors (e.g., gastric, pancreatic) undergo screening. Key inclusion criteria include immunohistochemistry (IHC) confirmation of CLDN18.2 expression in tumor tissue and having failed prior lines of standard therapy.[23]

-

Leukapheresis: The patient undergoes leukapheresis, a procedure to collect peripheral blood mononuclear cells (PBMCs), which are the source of T-cells for manufacturing.

-

CAR T-Cell Manufacturing: The collected T-cells are sent to a manufacturing facility where they are activated, genetically modified via a viral vector (e.g., lentivirus) to express the CLDN18.2-targeting CAR, and expanded ex vivo over several weeks.

-

Lymphodepleting Chemotherapy: A few days before CAR T-cell infusion, the patient receives a lymphodepleting regimen (e.g., fludarabine and cyclophosphamide). This creates a more favorable environment for the infused CAR T-cells to expand and persist.[22]

-

CAR T-Cell Infusion: The manufactured CAR T-cell product (e.g., CT041) is infused intravenously into the patient. Dosing may vary depending on the trial protocol (e.g., 2.5 × 10⁸ to 5.0 × 10⁸ cells).[7][20]

-

Monitoring and Assessment: The patient is closely monitored for acute toxicities, particularly CRS and neurotoxicity. Tumor response is assessed at predefined intervals (e.g., every 6-8 weeks) using imaging scans according to RECIST 1.1 criteria.

Challenges and Future Directions

While promising, CLDN18.2 CAR T-cell therapy faces challenges common to solid tumor immunotherapies.

-

On-Target, Off-Tumor Toxicity: The primary safety concern is the recognition of CLDN18.2 on normal gastric mucosal cells, which can lead to gastric toxicity.[7][17] Strategies to mitigate this include using CARs with optimized affinity or incorporating logic gates (e.g., AND-gate CARs that require a second tumor antigen for full activation).[17]

-

Tumor Microenvironment (TME): The immunosuppressive TME of solid tumors can inhibit CAR T-cell function. Next-generation CARs are being developed to overcome this, for example, by co-expressing cytokines (armored CARs) or by incorporating switch receptors that convert inhibitory signals (like from PD-1) into activating ones.[24][25]

-

Allogeneic Therapies: To overcome the manufacturing complexities and costs of autologous therapies, allogeneic or "off-the-shelf" CAR T-cells derived from healthy donors are in development.[12][15] This includes approaches using γδ T-cells, which have innate anti-tumor activity and are less likely to cause graft-versus-host disease.[26][27]

Conclusion

CLDN18.2 represents one of the most compelling targets for CAR T-cell therapy in solid tumors to date. Its tumor-specific expression pattern provides a clear therapeutic window, which has been validated by promising efficacy signals in early-phase clinical trials for patients with advanced gastrointestinal cancers. While challenges related to on-target toxicity and the immunosuppressive tumor microenvironment remain, the field is rapidly advancing. Ongoing research into next-generation CAR designs, allogeneic platforms, and combination therapies is poised to further enhance the safety and efficacy of this approach, potentially establishing CLDN18.2 CAR T-cell therapy as a standard of care for a range of difficult-to-treat solid tumors.

References

- 1. Frontiers | Targeting CLDN18.2 in cancers of the gastrointestinal tract: New drugs and new indications [frontiersin.org]

- 2. Frontiers | Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer [frontiersin.org]

- 3. Claudin 18.2 expression in various tumor types and its role as a potential target in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kuickresearch.com [kuickresearch.com]

- 5. kuickresearch.com [kuickresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Claudin-18.2 as a therapeutic target in cancers: cumulative findings from basic research and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Genetically Engineered CLDN18.2 CAR-T Cells Expressing Synthetic PD1/CD28 Fusion Receptors Produced Using a Lentiviral Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CAR-γδ T Cells Targeting Claudin18.2 Show Superior Cytotoxicity Against Solid Tumor Compared to Traditional CAR-αβ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | VHH-based CAR-T cells targeting Claudin 18.2 show high efficacy in pancreatic cancer models [frontiersin.org]

- 17. On-target off-tumor toxicity of claudin18.2-directed CAR-T cells in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. UCSD Stomach Cancer Trial → Claudin18.2 CAR-T (CT041) in Patients with Gastric, Pancreatic Cancer, or Other Specified Digestive Cancers [clinicaltrials.ucsd.edu]

- 19. asco.org [asco.org]

- 20. moffitt.org [moffitt.org]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. Gastric Cancer Foundation [clinicaltrials.gastriccancer.org]

- 24. researchgate.net [researchgate.net]

- 25. Genetically Engineered CLDN18.2 CAR-T Cells Expressing Synthetic PD1/CD28 Fusion Receptors Produced Using a Lentiviral Vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Preclinical and Clinical Development of CT041 (satri-cel)

Introduction

CT041, also known as satricabtagene autoleucel (satri-cel), is a second-generation autologous CAR T-cell therapy targeting Claudin18.2 (CLDN18.2).[1][2][3] CLDN18.2 is a tight junction protein with expression normally restricted to gastric mucosal cells, but it becomes highly and selectively expressed on the surface of tumor cells in several malignancies, including gastric, gastroesophageal junction (GEJ), and pancreatic cancers.[4][5] This tumor-specific expression profile makes it an ideal target for cancer immunotherapy. Preclinical studies demonstrated that CT041 possesses promising anti-tumor activity, paving the way for its clinical development.[4][6][7]

This guide provides a technical overview of the development of CT041, summarizing its mechanism of action, the framework of its preclinical evaluation, and key data from its subsequent clinical trials. While specific, granular data from the initial preclinical studies are not extensively detailed in published literature, this document outlines the standard experimental protocols and workflows that underpin an Investigational New Drug (IND) application and lead to clinical investigation.

CT041 Construct and Mechanism of Action

CT041 is engineered from a patient's own T-cells to express a chimeric antigen receptor (CAR) specifically designed to recognize and eliminate CLDN18.2-positive tumor cells.

CAR Construct: The CAR structure of CT041 consists of several key functional domains:

-

Targeting Moiety: A humanized anti-CLDN18.2 single-chain variable fragment (scFv) that binds to the CLDN18.2 protein on tumor cells.

-

Hinge and Transmembrane Domain: A CD8α hinge region and a CD28 transmembrane domain that anchor the receptor to the T-cell surface.

-

Costimulatory Domain: A CD28 intracellular signaling domain that provides the secondary signal (Signal 2) crucial for robust T-cell activation and persistence.

-

Signaling Domain: A CD3ζ intracellular signaling region that delivers the primary activation signal (Signal 1) upon antigen engagement.[2]

Signaling Pathway and Tumor Cell Elimination: The anti-tumor activity of CT041 is initiated when the CAR T-cell encounters a CLDN18.2-expressing cancer cell.

-

Binding and Synapse Formation: The scFv of the CAR binds specifically to the CLDN18.2 antigen on the tumor cell surface, creating an immune synapse.[8]

-

T-Cell Activation: This binding event triggers clustering of the CARs and subsequent phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3ζ domain, delivering Signal 1. Concurrently, the CD28 costimulatory domain provides Signal 2.

-

Effector Function: Full T-cell activation leads to a cascade of downstream events, including the proliferation and differentiation of CAR T-cells, the release of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α), and the release of cytolytic granules containing perforin and granzymes.[8]

-

Tumor Cell Lysis: Perforin creates pores in the target tumor cell membrane, allowing granzymes to enter and induce apoptosis, leading to targeted cell death.[8]

Preclinical Evaluation Framework

Prior to human trials, a comprehensive preclinical program is required to file an IND application with regulatory bodies like the FDA.[9][10] These studies are designed to establish pharmacological proof-of-concept, define a preliminary safety profile, and provide a rationale for the proposed clinical trial design.[10][11]

Experimental Protocols: An Overview

While specific protocols for CT041 are proprietary, the IND-enabling studies would have included the following types of assessments.

-

In Vitro Assays:

-

Binding Specificity: Flow cytometry-based assays to confirm that the CT041 CAR construct binds specifically to cell lines genetically engineered to express CLDN18.2, and not to CLDN18.2-negative cells.

-

Potency and Cytotoxicity: Co-culture assays where CT041 CAR T-cells are mixed with CLDN18.2-positive tumor cells at varying effector-to-target ratios. Tumor cell killing is quantified using methods like chromium-51 release or luciferase-based assays to determine the potency (EC50) of the CAR T-cells.

-

Cytokine Release: Measurement of key cytokines (e.g., IFN-γ, IL-2, TNF-α) in the supernatant of co-culture assays via ELISA or multiplex bead assays to confirm target-dependent activation and characterize the cytokine profile.

-

-

In Vivo Animal Studies:

-

Efficacy Models: The potent anti-tumor activity of CT041 was demonstrated in immunodeficient mouse models (e.g., NOD/SCID) bearing human gastric cancer xenografts.[12] In these studies, mice are implanted with CLDN18.2-positive tumor cells and subsequently treated with CT041. Key endpoints include tumor growth inhibition, reduction in tumor volume, and overall survival compared to control groups.

-

Biodistribution and Persistence: Studies to determine where the CAR T-cells travel in the body and how long they persist after infusion. This is often assessed by qPCR for the CAR transgene or through in vivo imaging techniques.

-

Toxicology and Safety: GLP (Good Laboratory Practice) toxicology studies are conducted in relevant animal models to identify potential on-target/off-tumor toxicities, assess the risk of cytokine release syndrome (CRS), and determine a safe starting dose for human trials.

-

References

- 1. CARsgen Therapeutics Presents Updated Data for CT041 Claudin18.2 CAR T-cells in Solid Tumors at ASCO 2022 [prnewswire.com]

- 2. carsgen.com [carsgen.com]

- 3. biospace.com [biospace.com]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. cgtlive.com [cgtlive.com]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. fda.gov [fda.gov]

- 10. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]

- 11. allucent.com [allucent.com]

- 12. carsgen.com [carsgen.com]

CT041 CAR T-Cell: A Technical Guide to Structure, Design, and Preclinical Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the CT041 chimeric antigen receptor (CAR) T-cell, an investigational therapy targeting Claudin18.2 (CLDN18.2) for the treatment of solid tumors, particularly gastrointestinal cancers. This document details the design and structure of the CAR construct, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for its evaluation.

Core Concept: Targeting Claudin18.2

CT041 is an autologous CAR T-cell therapy engineered to target Claudin18.2.[1] CLDN18.2 is a tight junction protein with highly restricted expression in normal tissues, primarily confined to the differentiated epithelial cells of the gastric mucosa.[2] However, upon malignant transformation in cancers such as gastric, gastroesophageal junction (GEJ), and pancreatic cancer, the cell polarity is disrupted, exposing CLDN18.2 epitopes on the tumor cell surface.[3] This tumor-specific expression profile makes CLDN18.2 an attractive target for CAR T-cell therapy, minimizing the risk of on-target, off-tumor toxicity.[2]

CT041 CAR T-Cell: Structure and Design

The CT041 CAR is a second-generation construct meticulously designed for potent and specific anti-tumor activity. Its structure is based on the preclinical construct designated as hu8E5-2I-28Z .[4]

Key Components:

-

Antigen-Binding Domain: A humanized anti-CLDN18.2 single-chain variable fragment (scFv) derived from the murine antibody clone 8E5, and further optimized to the "hu8E5-2I" variant for enhanced stability and affinity.[4][5]

-

Hinge Region: A CD8α hinge region provides flexibility, allowing the scFv to optimally engage the CLDN18.2 antigen on the target cell surface.[1][6]

-

Transmembrane Domain: A CD28 transmembrane domain anchors the CAR construct within the T-cell membrane.[6][7]

-

Co-stimulatory Domain: The intracellular signaling domain of CD28 is included to provide the crucial "Signal 2" for robust T-cell activation, proliferation, and survival upon antigen recognition.[7][8]

-

Primary Signaling Domain: The CD3ζ signaling domain delivers "Signal 1," initiating the cytotoxic T-lymphocyte response.[1][7]

Signaling Pathway Visualization

The following diagram illustrates the antigen recognition and subsequent signaling cascade initiated by the CT041 CAR.

Caption: CT041 CAR T-cell antigen recognition and activation signaling pathway.

Data Presentation

Preclinical Efficacy of hu8E5-2I-28Z CAR T-Cell

The following tables summarize key quantitative data from the foundational preclinical studies that established the efficacy of the CT041 CAR construct.

Table 1: In Vitro Cytotoxicity and Cytokine Release. [4]

| Target Cell Line | Antigen Status | Effector:Target Ratio | % Specific Lysis (48h) | IFN-γ Release (pg/mL) | TNF-α Release (pg/mL) |

| BGC-823-CLDN18.2 | CLDN18.2 Positive | 10:1 | ~75% | >2000 | >2000 |

| AGS-CLDN18.2 | CLDN18.2 Positive | 10:1 | ~60% | >2000 | >2000 |

| BGC-823 | CLDN18.2 Negative | 10:1 | <10% | Not Detected | Not Detected |

| AGS | CLDN18.2 Negative | 10:1 | <10% | Not Detected | Not Detected |

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models. [2][4]

| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) at Day 29 | Statistical Significance (vs. UT) |

| BGC-823-CLDN18.2 | hu8E5-2I-28Z CAR T | 75.5 (SD 118.7) | P < .001 |

| BGC-823-CLDN18.2 | hu8E5-28Z CAR T | 118.0 (SD 108.6) | P < .001 |

| BGC-823-CLDN18.2 | Untransduced T Cells (UT) | 731.8 (SD 206.3) | - |

| Gastric Cancer PDX | hu8E5-2I-28Z CAR T | Partial or Complete Elimination | P < .001 |

Clinical Efficacy of CT041 (Satricabtagene Autoleucel)

The following table summarizes key clinical outcomes from the Phase 1/2 trials of CT041 in patients with advanced gastrointestinal cancers.

Table 3: Summary of CT041 Clinical Trial Results (NCT03874897). [9][10][11][12]

| Population | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |

| All GI Cancers | 98 | 37.8 - 38.8 | 75.5 - 91.8 | 4.4 | 8.4 - 8.8 |

| Gastric Cancer (GC) | 55 | 57.4 | 83.0 | 5.8 | 9.7 |

| GC/GEJ (Interim) | 28 | 57.1 | 75.0 | - | 81.2% (6-month rate) |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival. Data ranges reflect updates across different trial readouts.

Experimental Protocols

CT041 Manufacturing Workflow

The manufacturing process for autologous CT041 CAR T-cells involves several critical steps from patient cell collection to final product infusion.

References

- 1. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claudin18.2-Specific Chimeric Antigen Receptor Engineered T Cells for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiplex immunohistochemistry defines the tumor immune microenvironment and immunotherapeutic outcome in CLDN18.2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. carsgen.com [carsgen.com]

- 7. researchgate.net [researchgate.net]

- 8. cancernetwork.com [cancernetwork.com]

- 9. researchgate.net [researchgate.net]

- 10. Chimeric Antigen Receptor T Cells Targeting claudin18.2 in Solid Tumors. [clin.larvol.com]

- 11. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

In Vivo and In Vitro Models for Studying CT041 Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo and in vitro models utilized to evaluate the efficacy of CT041, a chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2). This document details experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and workflows to support further research and development in the field of solid tumor immunotherapy.

Introduction to CT041 and its Target, Claudin18.2

CT041 is an investigational CAR-T cell therapy engineered to recognize and eliminate cancer cells expressing Claudin18.2.[1] CLDN18.2 is a tight junction protein with highly specific expression in gastric mucosal cells, which becomes accessible on the surface of tumor cells in various cancers, including gastric, gastroesophageal junction (GEJ), and pancreatic cancers, making it an attractive target for cancer therapy.[2] Preclinical and clinical studies have demonstrated the promising anti-tumor activity of CT041 in these malignancies.[2][3][4]

In Vitro Efficacy Models

A variety of in vitro models are employed to assess the fundamental functionality and cytotoxic potential of CT041 CAR-T cells against CLDN18.2-positive cancer cells. These assays provide critical data on the direct anti-tumor activity and the mechanism of action of the engineered T cells.

Cytotoxicity Assays

These assays directly measure the ability of CT041 CAR-T cells to kill target cancer cells.

a) Lactate Dehydrogenase (LDH) Release Assay: This colorimetric assay quantifies the release of LDH, a cytosolic enzyme, from damaged cancer cells into the culture supernatant, which is proportional to the level of cell lysis.[5][6]

b) Real-Time Cell Analysis (RTCA): This impedance-based method continuously monitors the proliferation and viability of adherent target cancer cells in real-time. A decrease in impedance indicates cell death.

Experimental Protocol: LDH Release Assay

-

Cell Preparation:

-

Target Cells: Culture CLDN18.2-positive human gastric cancer cell lines (e.g., NCI-N87, AGS, KATO-III) and a CLDN18.2-negative control cell line.[7] Harvest cells during the logarithmic growth phase and adjust the concentration to 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Effector Cells: Prepare CT041 CAR-T cells and non-transduced T cells (as a negative control) at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[5]

-

-

Co-culture:

-

Plate 100 µL of the target cell suspension (1 x 10^4 cells) into a 96-well flat-bottom plate.

-

Add 100 µL of the effector cell suspension at the desired E:T ratios.

-

Include control wells:

-

Target cells only (spontaneous LDH release).

-

Target cells with a lysis buffer (maximum LDH release).

-

Medium only (background).

-

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

-

LDH Measurement:

-

Centrifuge the plate at 250 x g for 4 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction solution (containing diaphorase and NAD+) to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Calculation of Cytotoxicity:

-

Percent cytotoxicity = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

-

Cytokine Release Assays

Upon recognition of CLDN18.2 on target cells, CT041 CAR-T cells become activated and release pro-inflammatory cytokines, which are crucial for their anti-tumor activity.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Co-culture Supernatant Collection:

-

Set up the co-culture of effector and target cells as described in the cytotoxicity assay protocol.

-

After the desired incubation period (typically 24-48 hours), centrifuge the plate and collect the supernatant.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for human Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).[5]

-

Coat a 96-well plate with the capture antibody.

-

Add the collected supernatants and standards to the wells.

-

Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add the substrate and stop solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

-

3D Tumor Spheroid and Organoid Models

To better mimic the in vivo tumor microenvironment, 3D culture systems like tumor spheroids and patient-derived organoids are utilized.[8] These models provide insights into CAR-T cell infiltration, trafficking, and efficacy within a more complex and physiologically relevant context.[9][10]

Experimental Protocol: Tumor Spheroid Co-culture

-

Spheroid Formation:

-

Seed CLDN18.2-positive cancer cells in ultra-low attachment round-bottom 96-well plates.[9]

-

Allow spheroids to form over 2-4 days.

-

-

Co-culture with CAR-T Cells:

-

Add CT041 CAR-T cells to the wells containing the pre-formed spheroids at various E:T ratios.

-

-

Efficacy Assessment:

-

Imaging: Monitor spheroid integrity and CAR-T cell infiltration using fluorescence microscopy (if cells are fluorescently labeled) and brightfield imaging over several days.

-

Viability Staining: Use live/dead cell staining (e.g., Calcein-AM/Propidium Iodide) to assess the viability of cells within the spheroid.

-

Dissociation and Flow Cytometry: Dissociate the spheroids and analyze the cell populations by flow cytometry to quantify the percentage of live and dead target cells.

-

Quantitative Data from In Vitro Studies

| Assay Type | Target Cell Line | E:T Ratio | Result | Reference |

| Cytotoxicity (LDH) | CLDN18.2+ Gastric Cancer Cells | 10:1 | Significant dose-dependent lysis | [5] |

| Cytokine Release (ELISA) | CLDN18.2+ Gastric Cancer Cells | 10:1 | Increased IFN-γ and TNF-α secretion | [5] |

| Tumor Spheroid Killing | CLDN18.2+ Spheroids | 10:1 | Disruption of spheroid integrity and increased cell death | [9] |

In Vivo Efficacy Models

In vivo models are indispensable for evaluating the systemic efficacy, persistence, and potential toxicities of CT041 CAR-T cells in a living organism.

Subcutaneous Xenograft Models

This is a widely used model to assess the anti-tumor activity of CAR-T cells against solid tumors.

Experimental Protocol: Subcutaneous Tumor Model

-

Animal Model: Use immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) mice, which lack a functional immune system and can accept human cell grafts.[7][11]

-

Tumor Cell Implantation:

-

Subcutaneously inject 5 x 10^6 to 1 x 10^7 CLDN18.2-positive human gastric cancer cells (e.g., NCI-N87) resuspended in a mixture of PBS and Matrigel into the flank of each mouse.[7]

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

CAR-T Cell Administration:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), intravenously inject a single dose of CT041 CAR-T cells (e.g., 1 x 10^7 cells per mouse) or non-transduced T cells as a control.[5]

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight.

-

At the end of the study, euthanize the mice and excise the tumors for histological and immunohistochemical analysis to assess tumor necrosis and CAR-T cell infiltration.

-

Patient-Derived Xenograft (PDX) Models

PDX models involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse. These models better recapitulate the heterogeneity and microenvironment of human tumors.[5]

Experimental Protocol: PDX Model

-

Tumor Implantation:

-

Surgically implant small fragments of CLDN18.2-positive gastric or pancreatic tumor tissue from a patient subcutaneously or orthotopically into NSG mice.

-

-

Tumor Engraftment and Expansion:

-

Monitor the mice for tumor growth. Once the tumors reach a certain size, they can be passaged to create a cohort of mice with established PDX tumors.

-

-

CAR-T Cell Treatment and Efficacy Evaluation:

-

Follow the same procedures for CAR-T cell administration and efficacy assessment as described for the subcutaneous xenograft model.

-

Quantitative Data from In Vivo Studies

| Model Type | Tumor Type | CT041 Dose | Outcome | Reference |

| Subcutaneous Xenograft | Gastric Cancer (NCI-N87) | 1 x 10^7 cells | Significant tumor growth inhibition | [5] |

| PDX Model | Gastric Cancer | 1 x 10^7 cells | Complete tumor regression in some models | [5] |

Signaling Pathways and Experimental Workflows

CT041 CAR Signaling Pathway

The CT041 CAR construct consists of an anti-CLDN18.2 single-chain variable fragment (scFv) for antigen recognition, a CD8α hinge and transmembrane domain, a CD28 co-stimulatory domain, and a CD3ζ signaling domain.[1][12] Upon binding to CLDN18.2 on a tumor cell, the CAR clusters and initiates a signaling cascade that leads to T-cell activation, proliferation, cytokine production, and cytotoxic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. cgtlive.com [cgtlive.com]

- 3. researchgate.net [researchgate.net]

- 4. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetically Engineered CLDN18.2 CAR-T Cells Expressing Synthetic PD1/CD28 Fusion Receptors Produced Using a Lentiviral Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer organoids in CAR T cell therapy research - Behind the Bench [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Tumor Organoid and CAR-T Co-Culture Model for Immuno-Oncology Drug Discovery and Development - Creative Biolabs [creative-biolabs.com]

- 11. In vivo CAR T cell tumor control assay [protocols.io]

- 12. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

CT041 (Satricabtagene Autoleucel): A Technical Guide to a Promising CAR T-Cell Therapy and its Applications Beyond Gastric Cancer

For Immediate Distribution

This technical guide provides an in-depth overview of CT041 (satricabtagene autoleucel, also known as satri-cel), an investigational autologous chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2). Primarily developed for gastric and gastroesophageal junction (GC/GEJ) cancers, emerging clinical data reveals its significant potential in other CLDN18.2-expressing solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on CT041's mechanism of action, clinical efficacy, and detailed experimental methodologies.

Introduction: Targeting Claudin18.2 with CT041

CT041 is a second-generation CAR T-cell therapy engineered to target Claudin18.2, a tight junction protein. In healthy tissues, CLDN18.2 expression is strictly confined to the differentiated epithelial cells of the gastric mucosa. However, upon malignant transformation, this tissue-specific expression is often maintained in various cancers, including gastric, pancreatic, and other gastrointestinal malignancies, making it a highly specific target for cancer therapy.[1][2] CT041 consists of a patient's own T-cells (autologous) that are genetically modified ex vivo to express a CAR capable of recognizing and binding to CLDN18.2 on the surface of tumor cells, initiating a potent and targeted anti-tumor immune response.[3]

Mechanism of Action

The therapeutic strategy of CT041 is based on the principles of adoptive cell transfer. The CAR construct on the CT041 T-cell enables it to recognize the CLDN18.2 antigen on tumor cells independent of the major histocompatibility complex (MHC). This binding triggers the activation of the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell. Activated CAR T-cells also proliferate and secrete pro-inflammatory cytokines, further amplifying the anti-tumor immune response.[4]

Clinical Efficacy Data

CT041 has been investigated in multiple Phase 1 and 2 clinical trials, demonstrating promising efficacy and a manageable safety profile in heavily pretreated patients with advanced gastrointestinal cancers.[5][6][7]

Efficacy in Gastric / Gastroesophageal Junction Cancer

CT041 has shown significant clinical benefit in its primary target indication. The pivotal Phase II trial (CT041-ST-01) highlighted its superiority over standard-of-care therapies.[3][8]

| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Citation(s) |

| CT041-CG4006 (Phase 1) | GC/GEJ | 55 | 57.4% (in patients with measurable disease, n=47) | 83.0% (in patients with measurable disease, n=47) | 5.8 months | 9.7 months | [5] |

| CT041-ST-01 (Phase 2) | GC/GEJ | 104 | - | - | 3.25 months (vs 1.77 months for TPC) | 7.92 months (vs 5.49 months for TPC) | [8] |

| ELIMYN18.2 (Phase 1b) | GC/GEJ | 7 | 42.9% | - | 5.7 months | 8.9 months (all patients) | [9] |

| *TPC: Treatment of Physician's Choice |

Efficacy Beyond Gastric Cancer: Pancreatic and Other GI Cancers

A key area of investigation is the application of CT041 in other CLDN18.2-positive solid tumors. Clinical trials have actively recruited patients with pancreatic, biliary tract, and intestinal cancers, with encouraging early results.[4][7][10]

| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Citation(s) |

| Pooled Analysis (CT041-CG4006 & CT041-ST-01) | Pancreatic Cancer | 24 | 16.7% | 70.8% | 3.3 months | 10.0 months | [11] |

| CT041-CG4006 (Phase 1 Final Results) | Pancreatic Cancer | 10 | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | [7] |

| CT041-CG4006 (Phase 1 Final Results) | Biliary Tract Cancer | 4 | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | [7] |

| CT041-CG4006 (Phase 1 Final Results) | Intestinal Cancer | 8 | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | Part of overall GI cohort results | [7] |

The final results of the CT041-CG4006 trial reported an ORR of 37.8% and a DCR of 75.5% across all 98 patients, which included gastric, pancreatic, biliary tract, and intestinal cancers, demonstrating broad potential across CLDN18.2-positive gastrointestinal malignancies.[7]

Key Experimental Protocols

The successful administration of CT041 involves a multi-step process, from patient selection to post-infusion monitoring. The following sections outline the key methodologies.

Patient Screening: CLDN18.2 Immunohistochemistry (IHC)

Patient eligibility for CT041 therapy is contingent on confirmed CLDN18.2 expression in tumor tissue.[12]

-

Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (surgical or biopsy) are cut at approximately 4 µm and mounted on positively charged slides.[13]

-

Staining: Automated staining is performed using a validated IHC assay, such as the VENTANA CLDN18 (43-14A) assay on a BenchMark ULTRA instrument.[14] The protocol involves deparaffinization, antigen retrieval, incubation with the primary antibody (clone 43-14A or similar), and detection using a suitable kit (e.g., OptiView DAB IHC Detection Kit).[13][14]

-

Scoring Criteria: A pathologist evaluates the stained slides. A sample is typically considered CLDN18.2-positive if ≥75% of viable tumor cells exhibit moderate-to-strong (2+ or 3+) membranous staining.[15] Staining intensity is graded on a scale of 0 (no staining) to 3+ (strong, complete membrane staining).[15]

CT041 Manufacturing and Infusion Workflow

The production of CT041 is a complex, multi-day process requiring specialized GMP facilities.[16][17]

-

Step 1: Leukapheresis: A non-mobilized, single leukapheresis procedure is performed to collect peripheral blood mononuclear cells (PBMCs), including T-cells, from the patient.[18]

-

Step 2: T-Cell Isolation and Activation: T-cells are isolated from the apheresis product. They are then activated, typically using anti-CD3/CD28 antibody-coated beads, to prepare them for genetic modification.[5][16]

-

Step 3: Genetic Modification (Transduction): A lentiviral or retroviral vector is used to transduce the activated T-cells, inserting the gene that encodes for the anti-CLDN18.2 CAR.[17][19]

-

Step 4: Ex Vivo Expansion: The genetically modified T-cells are expanded in culture over several days (typically 7-14 days) in a specialized medium containing cytokines like IL-2 to reach the target therapeutic dose (e.g., 2.5 x 10⁸ cells).[6][16]

-

Step 5: Harvest, Formulation, and Cryopreservation: The expanded CAR T-cells are harvested, washed, formulated in a cryopreservative medium (like CryoStor® CS10), and cryopreserved for shipment to the clinical site.[18]

-

Step 6: Lymphodepleting Chemotherapy: Prior to CT041 infusion, the patient undergoes a lymphodepleting (LD) chemotherapy regimen. A common regimen is fludarabine and cyclophosphamide (Flu/Cy), administered over several days.[20][21][22] This creates a favorable environment for the infused CAR T-cells to expand and persist.

-

Step 7: CT041 Infusion: The cryopreserved CT041 product is thawed at the patient's bedside and administered via a single intravenous infusion.[10]

Safety and Tolerability

The most common treatment-emergent adverse events associated with CT041 are consistent with other CAR T-cell therapies.

-

Cytokine Release Syndrome (CRS): The majority of patients experience CRS, which is typically low-grade (Grade 1-2) and manageable.[7][11]

-

Hematologic Toxicity: Grade 3 or higher hematologic toxicities, such as lymphopenia, neutropenia, and leukopenia, are common and primarily related to the lymphodepleting chemotherapy.[6][11]

-

Neurotoxicity: Immune effector cell-associated neurotoxicity syndrome (ICANS) has not been reported as a significant issue in CT041 trials.[7]

-

Gastrointestinal Events: Low-grade gastric mucosal injuries have been observed in a small percentage of patients.[7]

No dose-limiting toxicities or treatment-related deaths have been reported in the major clinical trials.[7]

Conclusion and Future Directions

CT041 (satricabtagene autoleucel) has demonstrated remarkable efficacy and a manageable safety profile in heavily pretreated patients with CLDN18.2-positive gastric/GEJ cancer, positioning it as a potential new standard of care.[8] Furthermore, compelling data from clinical trials including patients with pancreatic, biliary tract, and other gastrointestinal cancers underscore its significant potential as a "pipeline-in-a-product" therapy.[4][7]

Future research will likely focus on:

-

Confirming efficacy in larger, randomized trials for pancreatic and other GI cancers.

-

Investigating CT041 in earlier lines of therapy, including adjuvant and neoadjuvant settings.[23]

-

Exploring combination strategies with other immunotherapies, such as checkpoint inhibitors.

-

Optimizing manufacturing processes to reduce vein-to-vein time and enhance product accessibility.

The continued development of CT041 represents a significant advancement in applying cellular therapies to solid tumors, offering a new therapeutic paradigm for a range of difficult-to-treat cancers.

References

- 1. Claudin-18.2 immunohistochemical evaluation in pancreatic cancer specimens: review and recommendations for routine testing and scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Claudin-18 isoform 2-specific CAR T-cell therapy (satri-cel) versus treatment of physician's choice for previously treated advanced gastric or gastro-oesophageal junction cancer (CT041-ST-01): a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nature Medicine Publishes Results from an Investigator-Initiated Trial of CARsgen's CT041 Claudin18.2 CAR T Cells in Gastrointestinal Cancers [prnewswire.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. moffitt.org [moffitt.org]

- 7. ascopubs.org [ascopubs.org]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. CARsgen's Presents Updated Research Results on CT041 at 2024 ASCO GI Meeting - BioSpace [biospace.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Safety and Efficacy of CT041 in Patients With Refractory Metastatic Pancreatic Cancer: A Pooled Analysis of Two Early-Phase Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UCSD Stomach Cancer Trial → Claudin18.2 CAR-T (CT041) in Patients with Gastric, Pancreatic Cancer, or Other Specified Digestive Cancers [clinicaltrials.ucsd.edu]

- 13. claudin182.com [claudin182.com]

- 14. Claudin 18.2 & Testing Resources | VYLOY® (zolbetuximab-clzb) [vyloyhcp.com]

- 15. Claudin-18.2 Immunohistochemical Evaluation in Gastric and Gastroesophageal Junction Adenocarcinomas to Direct Targeted Therapy: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. novartis.com [novartis.com]

- 19. researchgate.net [researchgate.net]

- 20. Lymphodepletion optimization for CAR T-cell therapy [multiplemyelomahub.com]

- 21. Frontiers | Lymphodepletion – an essential but undervalued part of the chimeric antigen receptor T-cell therapy cycle [frontiersin.org]

- 22. Lymphodepleting Conditioning Regimens - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Newsroom | CARsgen [carsgen.com]

A Technical Guide to the Tumor Microenvironment in Response to CT041 (Satri-cel) Therapy

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The treatment of solid tumors, particularly advanced gastrointestinal (GI) cancers, remains a significant challenge due to complex tumor microenvironments (TME) that foster immune evasion and resistance to conventional therapies. One promising therapeutic target that has emerged is Claudin18.2 (CLDN18.2), a tight junction protein isoform with limited expression in normal tissues but high expression in gastric, gastroesophageal junction (GEJ), and pancreatic cancers.[1][2] CT041, also known as satricabtagene autoleucel (satri-cel), is a pioneering autologous chimeric antigen receptor (CAR) T-cell therapy engineered to specifically target CLDN18.2-positive cancer cells.[3][4]

CAR T-cell therapies have shown remarkable success in hematologic malignancies, but their application to solid tumors has been hindered by obstacles such as poor T-cell infiltration, inefficient expansion, and the profoundly immunosuppressive TME.[4] This technical guide provides an in-depth analysis of the CT041 mechanism of action, its demonstrated impact on remodeling the TME, and a summary of key clinical data. Furthermore, it details the critical experimental protocols utilized in the evaluation of this therapy, offering a comprehensive resource for professionals in the field of oncology and immunotherapy development.

The CT041 Construct and Mechanism of Action

CT041 is a second-generation CAR T-cell therapy. The CAR construct is genetically engineered into the patient's own T-cells and is composed of several key domains designed for specific and potent anti-tumor activity.

-

Targeting Domain: A humanized single-chain variable fragment (scFv) that specifically recognizes and binds to an epitope on CLDN18.2.[5]

-

Hinge and Transmembrane Domain: A CD8α hinge region provides flexibility for optimal antigen binding, connected to a CD28 transmembrane domain that anchors the receptor in the T-cell membrane.[5]

-

Intracellular Signaling Domains: A CD28 co-stimulatory domain and a CD3ζ primary activation domain work in concert to fully activate the T-cell upon antigen binding, promoting proliferation, persistence, and robust effector functions.[5]

Caption: Mechanism of action for CT041 CAR T-cell therapy.

CT041-Induced Remodeling of the Tumor Microenvironment

Clinical data from studies of CT041 in patients with pancreatic cancer reveals significant shifts in both immune cell populations and cytokine profiles, indicating a potent remodeling of the TME from an immunosuppressive ("cold") to an inflamed ("hot") state.

Immune Cell Dynamics: Analysis of peripheral blood following CT041 infusion has shown a distinct and lasting alteration of the lymphocyte compartment. [6]* Increase in CD8+ T-cells: A notable increase in cytotoxic CD8+ T-cells is observed, representing the expansion of the primary anti-tumor effectors. [4][6]* Increase in Regulatory T-cells (Tregs): A concurrent increase in Treg cells has also been detected. [4][6]While often associated with immunosuppression, this may reflect a broader immune activation and a counter-regulatory mechanism in response to intense inflammation.

-

Decrease in CD4+ T-cells and B-cells: A decline in the CD4+ helper T-cell and B-cell populations is seen post-infusion, which may be a result of the lymphodepleting chemotherapy and the selective expansion of the CD8+ compartment. [4][6] Cytokine Profile Shift: The systemic and local cytokine landscape is profoundly altered by CT041 therapy.

-

Cytokine Release Syndrome (CRS): The frequent occurrence of Grade 1 or 2 CRS is a direct indicator of potent, systemic immune activation, characterized by the release of cytokines such as IL-6. [6][7][8]* Increase in IL-8: Levels of Interleukin-8 (IL-8), a potent chemokine involved in neutrophil and lymphocyte recruitment, were observed to be elevated, suggesting enhanced trafficking of immune cells to the tumor. [6]* Decrease in TGF-β1: A decline in Transforming Growth Factor-beta 1 (TGF-β1), a key immunosuppressive cytokine that inhibits T-cell function and promotes fibrosis, was also reported. [6]This reduction signifies a reversal of a major immune escape mechanism within the TME.

dot

Caption: Conceptual shift in the TME post-CT041 therapy.

Quantitative Analysis of CT041 Response

Clinical trials have demonstrated promising efficacy and a manageable safety profile for CT041 across heavily pretreated patients with GI cancers.

Table 1: Clinical Efficacy of CT041 Across Key Clinical Trials

| Trial (Identifier) | Cancer Type | N | ORR (%) | DCR (%) | Median PFS (Months) | Median OS (Months) | Citation(s) |

|---|---|---|---|---|---|---|---|

| Phase 1 (NCT03874897) | Digestive System Cancers | 37 | 48.6 | 73.0 | 5.6 | 9.5 | [7][8] |

| Phase 1 (GC/GEJ Subset) | Gastric / GEJ | 28 | 57.1 | 75.0 | N/A | 81.2% (6-month rate) | [7] |

| Phase 1b (NCT04581473) | Gastric / GEJ | 14 | 57.1 | 78.6 | 5.6 | 10.8 | [9] |

| Phase 1b (NCT04404595) | Gastric / Pancreatic | 8 | 37.5 | 62.5 | Not Reached | Not Reached | [2] |

| Pooled Analysis (PC) | Pancreatic | 24 | 16.7 | 70.8 | 3.3 | 10.0 | [4] |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; N/A: Not Available

Table 2: Peri-treatment Changes in Peripheral Blood Biomarkers (Pancreatic Cancer Cohort)

| Biomarker Category | Biomarker | Change Observed Post-Infusion | Citation |

|---|---|---|---|

| Immune Cells | CD8+ T-cells | Increase | [4][6] |

| Regulatory T-cells (Tregs) | Increase | [4][6] | |

| CD4+ T-cells | Decrease | [4][6] | |

| B-cells | Decrease | [6] | |

| Cytokines | IL-8 | Increase | [6] |

| TGF-β1 | Decrease | [6] |

| | IL-6 | Transient Increase (associated with CRS) | [6]|

Table 3: CT041 Final Product Characteristics (Representative Sample)

| Phenotype | Sub-population | Percentage (%) | Citation |

|---|---|---|---|

| Total T-cells | CD3+CD45+ | 94.6 | [5] |

| T-cell Subtypes | CD8+ Cytotoxic T-cells | 62.9 | [5] |

| CD4+ Helper T-cells | 34.5 | [5] | |

| CAR Expression | CAR-positive T-cells | 26.7 | [5] |

| T-cell Differentiation | Naïve T-cells (CD62L+CD45RA+) | 54.9 | [5] |

| | Central Memory T-cells (CD62L+CD45RA-) | 44.3 | [5]|

Key Experimental Protocols

The clinical evaluation of CT041 involves a series of standardized procedures, from patient selection to post-infusion monitoring.

dot

Caption: Standard clinical and experimental workflow for CT041.

4.1 Patient Selection via Immunohistochemistry (IHC)

-

Objective: To confirm CLDN18.2 protein expression in tumor tissue to determine patient eligibility.

-

Methodology:

-

Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are sectioned at 4-5 µm onto positively charged slides. [10][11] 2. Antigen Retrieval: Slides undergo deparaffinization and rehydration, followed by heat-induced epitope retrieval (HIER) using a validated buffer solution.

-

Staining: Slides are incubated with a validated primary antibody against CLDN18.2 (e.g., clone 43-14A). This is followed by incubation with a polymer-based detection system and a chromogen such as DAB. [12] 4. Scoring: A pathologist evaluates the staining. Positivity is often defined by both the percentage of tumor cells with membranous staining and the intensity of that staining (e.g., ≥75% of tumor cells with moderate-to-strong 2+/3+ intensity). [1][11] 4.2 CT041 Manufacturing and Characterization via Flow Cytometry

-

-

Objective: To produce a clinical-grade CAR T-cell product and verify its identity, purity, and phenotype.

-

Methodology:

-

Manufacturing: Autologous T-cells are enriched from a patient's leukapheresis product, activated (e.g., with anti-CD3/CD28 beads), transduced with a lentiviral vector containing the CAR construct, and expanded in a bioreactor for 10-14 days. [5] 2. Flow Cytometry Panel: The final product is stained with a cocktail of fluorescently-labeled antibodies. A representative panel would include:

-

Identity/Purity: CD45, CD3, CD4, CD8, CD56.

-

Memory Phenotype: CD45RA, CD62L (or CCR7).

-

CAR Expression: A specific anti-CAR idiotype antibody or protein L which binds to the scFv. [13] 3. Data Acquisition & Analysis: Samples are run on a multi-color flow cytometer. Data is analyzed using software (e.g., FlowJo) to gate on live, singlet lymphocytes and quantify the percentages of CD4+, CD8+, and CAR-positive T-cells, as well as memory subsets (naïve, central memory, effector memory). [13][14] 4.3 Monitoring CAR T-cell Kinetics via qPCR

-

-

-

Objective: To quantify the expansion and persistence of CT041 cells in the peripheral blood of patients.

-

Methodology:

-

Sample Collection: Peripheral blood samples are collected at specified time points before and after infusion.

-

DNA Extraction: Genomic DNA (gDNA) is extracted from whole blood or peripheral blood mononuclear cells (PBMCs).

-

qPCR Assay: A quantitative PCR assay is performed targeting a unique sequence within the CAR transgene. A separate assay for a reference gene (e.g., RNase P) is run in parallel to normalize for the amount of gDNA. [15][16] 4. Quantification: A standard curve is generated using plasmid DNA with a known copy number of the CAR sequence. The CAR copy number per microgram of gDNA in patient samples is calculated based on this curve, providing a measure of CAR T-cell frequency over time. [9][15] 4.4 Cytokine Profiling via Multiplex Immunoassay

-

-

Objective: To measure levels of multiple cytokines and chemokines in patient serum or plasma to monitor for CRS and understand the systemic immune response.

-

Methodology:

-

Sample Collection: Blood is collected in serum separator or EDTA tubes and processed to isolate serum or plasma.

-

Assay Principle: A bead-based multiplex immunoassay (e.g., Luminex) is used. Each bead set is conjugated to a capture antibody specific for a different cytokine. [17][18] 3. Procedure: Samples are incubated with the antibody-coupled beads. After washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) reporter. [19] 4. Analysis: The instrument uses lasers to identify each bead set by its internal dye and quantify the PE signal, which is proportional to the amount of bound cytokine. This allows for the simultaneous measurement of dozens of analytes (e.g., IL-6, IFN-γ, TNF-α, IL-8, TGF-β1) from a small sample volume. [20]

-

Conclusion

CT041 (satri-cel) represents a significant advancement in the application of CAR T-cell therapy to solid tumors. By targeting the highly expressed CLDN18.2 antigen, CT041 demonstrates a potent ability to recognize and eliminate cancer cells in patients with advanced gastrointestinal malignancies. The therapy induces a profound remodeling of the tumor microenvironment, characterized by an influx of cytotoxic T-cells and a shift from an immunosuppressive to a pro-inflammatory cytokine milieu, evidenced by decreased TGF-β1 and increased IL-8. The quantitative data from clinical trials underscores its promising efficacy and acceptable safety profile. The detailed experimental protocols outlined herein provide a framework for the continued evaluation and development of this and similar cell-based immunotherapies, paving the way for more effective treatments for solid tumors.

References

- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CT041 CAR T cell therapy for Claudin18.2-positive metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-EPMC9205778 - Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial interim results. - OmicsDI [omicsdi.org]

- 8. carsgen.com [carsgen.com]

- 9. carsgen.com [carsgen.com]

- 10. claudin182.com [claudin182.com]

- 11. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]

- 12. sample-preparation-and-testing [cldn182.de]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. Advanced Flow Cytometry Assays for Immune Monitoring of CAR-T Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. precisionformedicine.com [precisionformedicine.com]

- 19. protocols.io [protocols.io]

- 20. Luminex Multiplex Technology in Cytokine Analysis - Creative Proteomics Blog [creative-proteomics.com]

The Advent of Precision Oncology: A Technical Guide to the History and Evolution of Anti-Claudin18.2 Targeted Therapies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claudin18.2 (CLDN18.2), a tight junction protein with highly restricted expression in normal tissues and aberrant overexpression in various cancers, has emerged as a premier target for cancer therapy. This technical guide provides an in-depth exploration of the history and evolution of anti-CLDN18.2 targeted therapies, from its initial discovery as a therapeutic target to the development of a diverse array of treatment modalities. We delve into the preclinical and clinical data that have shaped this rapidly advancing field, present detailed methodologies for key experiments, and visualize the complex biological pathways and therapeutic mechanisms. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of targeted oncology.

Introduction: The Discovery of a Novel Cancer Target

The journey of anti-CLDN18.2 therapies began with the identification of CLDN18.2 as a potential therapeutic target. A splice variant of Claudin-18, CLDN18.2 is normally confined to the tight junctions of differentiated epithelial cells of the gastric mucosa.[1][2] However, upon malignant transformation, the disruption of cell polarity leads to the exposure of CLDN18.2 epitopes on the cancer cell surface, making it an attractive target for antibody-based therapies.[3][4] In 2008, it was first demonstrated that CLDN18.2 is highly expressed in several tumor types, laying the groundwork for its development as a cancer-specific molecular target.[5] Its expression is particularly prominent in gastric and gastroesophageal junction (G/GEJ) adenocarcinomas, but has also been observed in pancreatic, esophageal, ovarian, and lung cancers.[1][2]

Monoclonal Antibodies: The First Wave of a Targeted Approach

The development of monoclonal antibodies (mAbs) targeting CLDN18.2 marked the first successful translation of this discovery into a clinical therapeutic.

Zolbetuximab (IMAB362): A Pioneer in the Field

Zolbetuximab (formerly IMAB362) is a chimeric IgG1 monoclonal antibody that specifically binds to CLDN18.2 on the surface of tumor cells.[6] Its mechanism of action involves the induction of antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of cancer cells.[7]

The clinical development of zolbetuximab has been marked by several key trials that have established its efficacy and safety profile.

-

FAST Trial (Phase II): This study provided the initial proof-of-concept for zolbetuximab, demonstrating improved outcomes when added to first-line chemotherapy in patients with CLDN18.2-positive advanced gastric and GEJ cancers.[6] Patients with moderate-to-strong CLDN18.2 expression (≥70% of tumor cells) showed a clear improvement in progression-free survival (PFS) and overall survival (OS).[8]

-

SPOTLIGHT Trial (Phase III): This pivotal trial enrolled patients with previously untreated CLDN18.2-positive, HER2-negative, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma.[9] The addition of zolbetuximab to the mFOLFOX6 chemotherapy regimen resulted in a statistically significant improvement in both PFS and OS.[4][8][10]

-

GLOW Trial (Phase III): The GLOW trial further solidified the role of zolbetuximab, demonstrating its efficacy in combination with the CAPOX chemotherapy regimen in a similar patient population.[4][8][11] The trial met its primary endpoint of PFS and the key secondary endpoint of OS.[11]

On October 18, 2024, the U.S. Food and Drug Administration (FDA) approved zolbetuximab for the first-line treatment of adults with locally advanced unresectable or metastatic HER2-negative gastric or GEJ adenocarcinoma whose tumors are CLDN18.2 positive.[4]

Table 1: Summary of Key Clinical Trial Data for Zolbetuximab

| Trial Name (Phase) | Treatment Arms | Key Efficacy Endpoints | Results |

| SPOTLIGHT (III) | Zolbetuximab + mFOLFOX6 vs. Placebo + mFOLFOX6 | Median PFS | 10.61 months vs. 8.67 months[4] |

| Median OS | 18.23 months vs. 15.54 months[4][10] | ||

| GLOW (III) | Zolbetuximab + CAPOX vs. Placebo + CAPOX | Median PFS | 8.21 months vs. 6.80 months[4][11] |

| Median OS | 14.39 months vs. 12.16 months[4][11] |

Expanding the Arsenal: Next-Generation Anti-CLDN18.2 Therapies

Building on the success of zolbetuximab, the field has rapidly evolved to include a variety of next-generation therapeutic modalities, each with unique mechanisms of action and potential advantages.

Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells by linking a monoclonal antibody to a cytotoxic agent.[12] This approach aims to enhance the therapeutic window by maximizing tumor cell killing while minimizing systemic toxicity.

-

CMG901 (AZD0901): This ADC consists of a humanized anti-CLDN18.2 antibody conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[4][9] It has demonstrated anticancer activity through bystander killing, ADCC, and CDC.[9] In April 2022, the FDA granted Fast Track designation to CMG901 for the treatment of unresectable or metastatic gastric and GEJ cancer.[4][9]

-

SHR-A1904: This ADC utilizes a topoisomerase inhibitor payload, offering a different mechanism of cytotoxicity.[10]

Bispecific Antibodies (BsAbs)

Bispecific antibodies are engineered to simultaneously bind to two different antigens. In the context of CLDN18.2-targeted therapy, BsAbs are being developed to engage immune cells, such as T-cells, and redirect them to kill CLDN18.2-expressing tumor cells.[7]

-

IBI389: This is a CLDN18.2 x CD3 bispecific antibody that has shown promising preliminary results in patients with gastric/GEJ cancer, with an overall response rate (ORR) of 30.8% in a phase I study.[13]

Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR-T cell therapy involves genetically modifying a patient's own T-cells to express a chimeric antigen receptor that recognizes a specific tumor antigen. These engineered cells are then infused back into the patient to seek out and destroy cancer cells.

-

CT041: This autologous CAR-T cell therapy targeting CLDN18.2 has demonstrated significant potential in patients with metastatic gastric or pancreatic adenocarcinoma.[4] A Phase I study showed an ORR of 33.3% and a median PFS of 130 days.[4][7] Subsequent Phase II results in gastric cancer patients showed an even higher ORR of 57.1%.[4]

Table 2: Overview of Emerging Anti-CLDN18.2 Therapies

| Therapeutic Modality | Example Agent(s) | Mechanism of Action | Key Reported Clinical Data (if available) |

| Antibody-Drug Conjugates (ADCs) | CMG901 (AZD0901), SHR-A1904 | Targeted delivery of cytotoxic payload to CLDN18.2-expressing cells. | CMG901: Phase 1a interim results showed activity in advanced GC/GEJ and pancreatic cancer.[9] |

| Bispecific Antibodies (BsAbs) | IBI389 | Engages T-cells to kill CLDN18.2-expressing tumor cells. | IBI389: Phase I ORR of 30.8% in GC/GEJ cancer.[13] |

| CAR-T Cell Therapy | CT041 | Genetically engineered T-cells recognize and kill CLDN18.2-expressing cells. | CT041: Phase II ORR of 57.1% in gastric cancer.[4] |

Methodologies for Key Experiments

The development and validation of anti-CLDN18.2 therapies rely on a suite of specialized experimental protocols.

Immunohistochemistry (IHC) for CLDN18.2 Detection

Objective: To determine the expression level and localization of CLDN18.2 in tumor tissue to identify eligible patients for targeted therapy.

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the CLDN18.2 antigen.

-

Blocking: Non-specific antibody binding is blocked using a protein-based blocking solution.

-

Primary Antibody Incubation: The tissue sections are incubated with a validated anti-CLDN18.2 primary antibody.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate to visualize the staining.

-

Scoring: A pathologist scores the percentage of tumor cells with membranous staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+). For zolbetuximab eligibility, a common criterion is ≥75% of tumor cells showing moderate-to-strong membranous staining.[8][9]

In Vitro Cytotoxicity Assays

Objective: To assess the ability of an anti-CLDN18.2 therapeutic to kill cancer cells in a laboratory setting.

Protocol Outline (for ADCC):

-

Cell Culture: CLDN18.2-positive cancer cells (target cells) and immune effector cells (e.g., natural killer cells) are cultured.

-

Co-incubation: Target cells are incubated with varying concentrations of the anti-CLDN18.2 antibody.

-